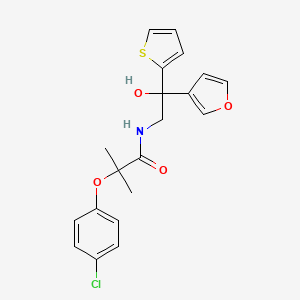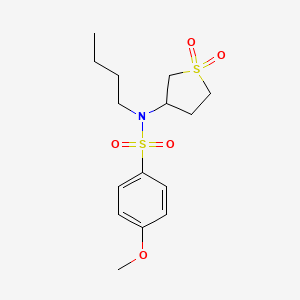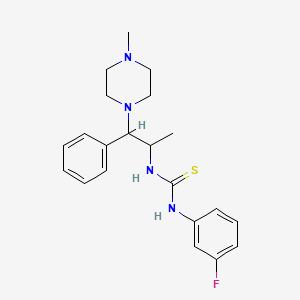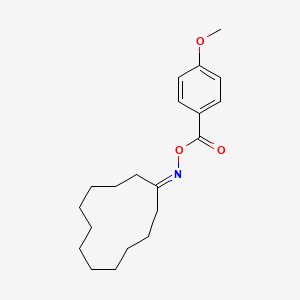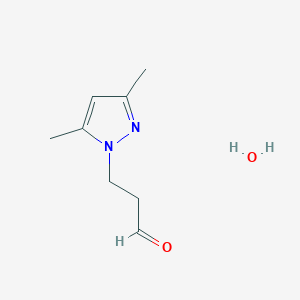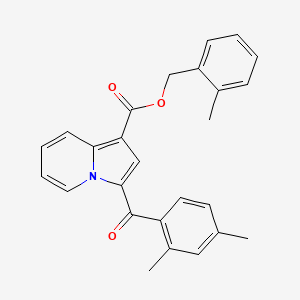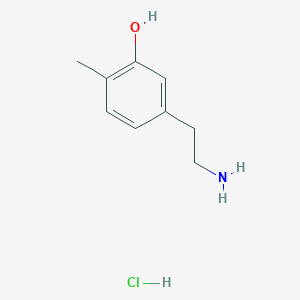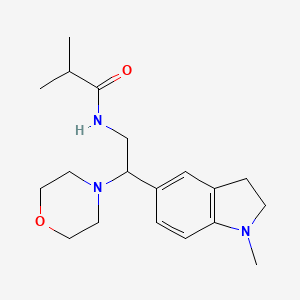
N-(2-(1-metilindol-5-il)-2-morfolinoetil)isobutiramida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a morpholine ring, and an isobutyramide group
Aplicaciones Científicas De Investigación
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
The compound, also known as 2-methyl-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]propanamide, has been found to be effective against certain strains of bacteria, such as Staphylococcus aureus . It has also been designed as an inhibitor of acetylcholine esterase (AChE) , an enzyme that plays a crucial role in neurotransmission.
Mode of Action
The compound interacts with its targets, such as AChE, by binding to the active site of the enzyme and inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that the enzyme is involved in.
Biochemical Pathways
The inhibition of AChE by the compound affects the cholinergic pathway, which is involved in many functions in the body, including muscle movement, breathing, heart rate, and learning. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is the inhibition of AChE, leading to enhanced cholinergic transmission . This could potentially be used to treat conditions associated with decreased cholinergic transmission, such as Alzheimer’s disease. Additionally, the compound’s antibacterial activity against Staphylococcus aureus suggests potential use in treating bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide typically involves multiple steps. One common synthetic route starts with the preparation of 1-methylindoline, which is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)amine. This intermediate is subsequently acylated with isobutyryl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide: This compound shares a similar indole structure but has a pyrrolidine ring instead of a morpholine ring.
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-phenoxyacetamide: This compound also contains an indole ring but has a piperidine ring and a phenoxyacetamide group.
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)isobutyramide is unique due to the presence of the morpholine ring, which can enhance its pharmacokinetic properties and binding affinity. Additionally, the isobutyramide group provides stability and solubility, making it a promising candidate for further development in medicinal chemistry.
Propiedades
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)19(23)20-13-18(22-8-10-24-11-9-22)15-4-5-17-16(12-15)6-7-21(17)3/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINFLZFKRNMMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

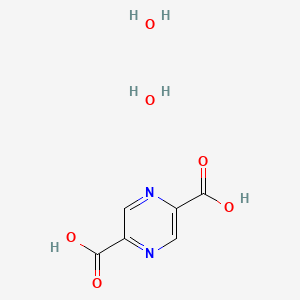
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)
![1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2374185.png)
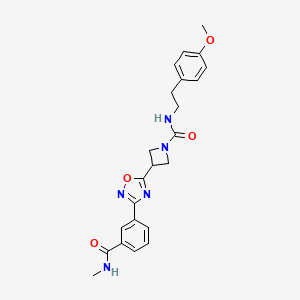
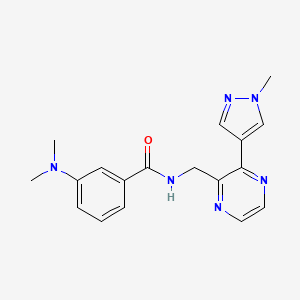
![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)
